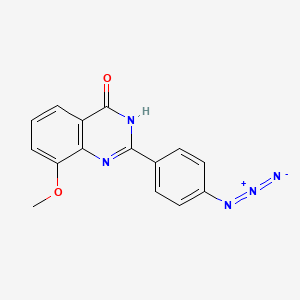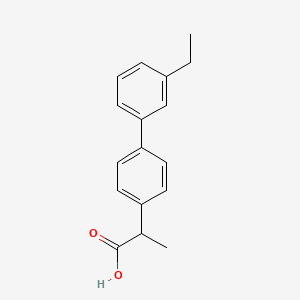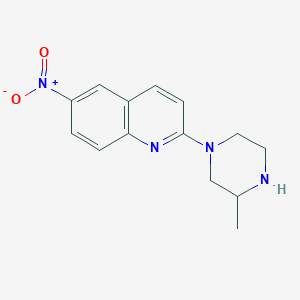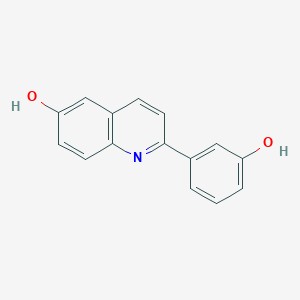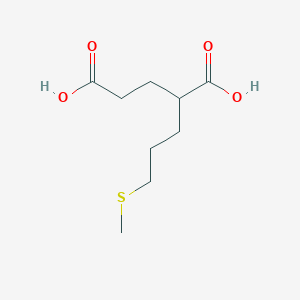
2-(3-Methylsulfanyl-propyl)-pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylsulfanyl-propyl)-pentanedioic acid is an organic compound characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to a pentanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylsulfanyl-propyl)-pentanedioic acid typically involves the introduction of the methylsulfanyl group into a suitable precursor. One common method involves the reaction of 3-chloropropyl methyl sulfide with a pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylsulfanyl-propyl)-pentanedioic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with varying degrees of saturation.
Substitution: Compounds with different functional groups replacing the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylsulfanyl-propyl)-pentanedioic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-Methylsulfanyl-propyl)-pentanedioic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes involved in metabolic pathways, modulating their activity and affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-[3-(methylsulfanyl)propyl]succinate: Shares a similar structural motif with a hydroxyl group instead of a carboxyl group.
Methionine Phosphonate: Contains a methylsulfanyl group and is involved in similar biochemical pathways.
Uniqueness
2-(3-Methylsulfanyl-propyl)-pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H16O4S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-(3-methylsulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C9H16O4S/c1-14-6-2-3-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
AXRGKFNGKGNVEI-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)
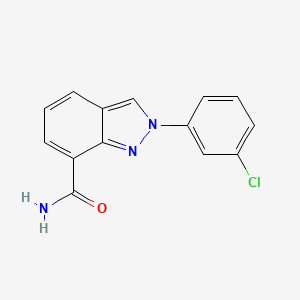


![2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)


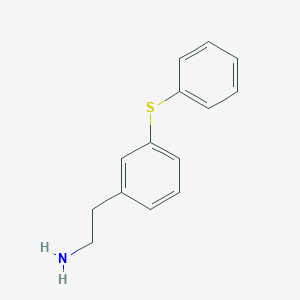
![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
